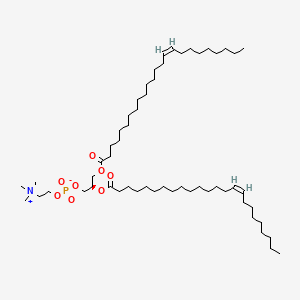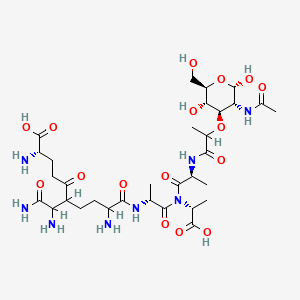
Dinervonoyllecithin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinervonoyllecithin, also known as PC (24:1 (15Z)/24:1 (15Z)), is a 1,2-diacyl-sn-glycero-3-phosphocholine . It has a molecular formula of C56H108NO8P and a molecular weight of 954.4 g/mol . It is used in a cannulation device for administering ophthalmic delivery and ophthalmic drug compositions .
Synthesis Analysis
The synthesis of lecithin, such as Dinervonoyllecithin, involves the use of mixed-micelles, such as those formed from lecithin/dodecylamine in an ethanol/water media, which template the formation of sponge mesoporous silica (SMS) materials. This process is critical for enzyme encapsulation and offers insights into the controlled synthesis of complex lecithin structures.
Molecular Structure Analysis
The molecular structure of lecithins like Dinervonoyllecithin is defined by their amphipathic nature, with hydrophilic head groups oriented towards the surface and hydrophobic hydrocarbon chains towards the interior. The 2D structure can be found on PubChem .
Applications De Recherche Scientifique
Drug Delivery Systems
Dinervonoyllecithin has shown potential in drug delivery systems , particularly in dendrimer-based carriers . Its structure allows for the encapsulation of therapeutic agents, providing a controlled release mechanism. This can be particularly beneficial in targeting specific tissues or cells, thereby reducing systemic side effects and improving the efficacy of the drugs.
Biomaterials for Tissue Engineering
In the field of biomaterials , Dinervonoyllecithin can be used to create scaffolds that support tissue regeneration . Its biocompatibility and ability to integrate with biological tissues make it an excellent candidate for engineering tissues such as skin, bone, and even organs.
Neuroscience Applications
Neuroscience research has leveraged Dinervonoyllecithin for developing nanomaterials that interact with neural cells . These interactions can help in the repair of neuronal functions and offer a platform for the study of neurodegenerative diseases.
Cardiovascular Research
In cardiovascular research , Dinervonoyllecithin-based nanoparticles are being explored for their role in imaging and therapy . They can be used to deliver drugs directly to the site of atherosclerotic plaques or to improve the imaging of cardiovascular tissues.
Anti-inflammatory Research
Dinervonoyllecithin has applications in anti-inflammatory research , where it’s being studied for its potential to modulate inflammatory pathways . This could lead to new treatments for conditions like arthritis, asthma, and other chronic inflammatory diseases.
Antioxidant Research
Lastly, in antioxidant research , Dinervonoyllecithin is being investigated for its ability to scavenge free radicals . This property is crucial in preventing oxidative stress, which is implicated in aging and various chronic diseases.
Propriétés
IUPAC Name |
[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNAIYQZZOESC-CGKZWXATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H108NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | PC(24:1(15Z)/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dinervonoyllecithin | |
CAS RN |
51779-96-5 |
Source


|
| Record name | Dinervonylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)






